Ophiopogonina A

Descripción general

Descripción

Ophiopogonin A is part of the steroidal saponins extracted from the root of Ophiopogon japonicus, a traditional Chinese medicinal plant. While the specific studies on Ophiopogonin A are limited, its relatives, such as Ophiopogonin D and B, have been extensively researched for their pharmacological effects, including anti-inflammatory, anti-cancer, and cardioprotective effects.

Synthesis Analysis

The synthesis of Ophiopogonin compounds, including A, involves complex biosynthetic pathways in plants. These compounds are characterized by their steroidal glycoside structure, derived from the aglycone moiety attached to one or more sugar units. The detailed synthetic pathway of Ophiopogonin A specifically is not widely documented, but it is known that steroidal saponins are synthesized through the mevalonate pathway in plants.

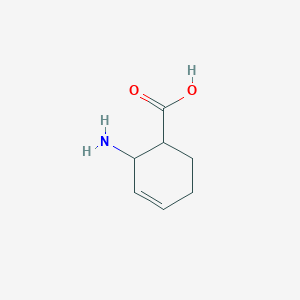

Molecular Structure Analysis

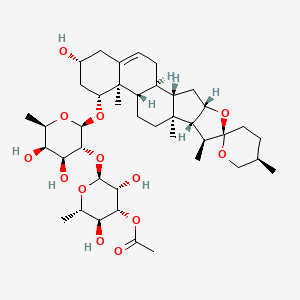

Ophiopogonin A, like its counterparts, possesses a steroidal core structure, which is crucial for its biological activities. The molecular structure is characterized by the presence of a spiroketal center, a feature that is common among steroidal glycosides. This structural motif plays a significant role in its interaction with biological targets.

Chemical Reactions and Properties

Ophiopogonin A's reactivity is influenced by its steroidal structure and glycosidic bonds. It can undergo hydrolysis to release the sugar moiety and the aglycone, altering its biological activity. The chemical properties, such as solubility and stability, are affected by the number and type of sugar residues attached to the aglycone.

Physical Properties Analysis

The physical properties of Ophiopogonin A, including solubility, melting point, and crystallinity, depend on its precise structural features. Steroidal saponins typically exhibit poor solubility in water but may be more soluble in organic solvents. These properties are critical for their extraction, purification, and formulation for therapeutic uses.

Chemical Properties Analysis

Chemically, Ophiopogonin A shares the general characteristics of steroidal saponins, including the ability to form complexes with cholesterol in membranes, which may contribute to its biological effects. Its chemical stability is influenced by factors such as pH, temperature, and the presence of catalyzing agents.

For further reading and detailed references, these studies provide a comprehensive understanding of the chemical and biological properties of Ophiopogonin compounds, although specific details on Ophiopogonin A may need to be inferred from related compounds within the same class:

Aplicaciones Científicas De Investigación

Tratamiento de la Inflamación Pulmonar Aguda

Se ha demostrado que la Ophiopogonina A alivia la inflamación pulmonar aguda mediante la modulación de la vía de señalización NF-κB/MAPK. Esto se observó particularmente en un modelo de ratón de infección por Klebsiella pneumoniae, donde la this compound redujo el daño patológico y la inflamación en los tejidos pulmonares {svg_1}.

Potencial Antitumoral

La investigación indica que la this compound posee actividades anticancerígenas. Se ha estudiado sus efectos en varias líneas celulares de cáncer, donde promueve la autofagia a través de la vía PI3K/Akt/mTOR, induce la apoptosis dependiente de caspasa e inhibe la migración y la adhesión celular {svg_2}.

Efectos Neuroprotectores

La Lirioprolioside B, como parte de los fitoquímicos presentes en la Liriopes radix, se ha asociado con propiedades neuroprotectoras. Esto incluye el tratamiento potencial de enfermedades neurodegenerativas, aunque se necesitan más estudios para aislar los compuestos y comprender sus mecanismos de acción {svg_3}.

Propiedades Antiinflamatorias

Las capacidades antiinflamatorias de la this compound se extienden más allá de la inflamación pulmonar. Tradicionalmente se ha utilizado en la medicina china para tratar diversas afecciones inflamatorias, lo que sugiere una aplicación más amplia en terapias antiinflamatorias {svg_4}.

Manejo de la Diabetes

La Lirioprolioside B ha estado implicada en la regulación de los niveles de glucosa en sangre. Esto apunta a su posible aplicación en el manejo de la diabetes, aunque los mecanismos exactos y las aplicaciones clínicas requieren más investigación {svg_5}.

Tratamiento de Trastornos Respiratorios

Las raíces de las plantas Liriope, que contienen Lirioprolioside B, se han utilizado tradicionalmente para tratar la tos, el asma y otros trastornos respiratorios. Esto sugiere un papel terapéutico de la this compound en tales condiciones {svg_6}.

Mecanismo De Acción

Target of Action

Ophiopogonin A, also known as Lirioprolioside B, primarily targets the NF E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins.

Mode of Action

Ophiopogonin A interacts with its target, Nrf2, by dose-dependently increasing its expression . This interaction leads to changes in the cellular environment, particularly in response to oxidative stress.

Biochemical Pathways

The primary biochemical pathway affected by Ophiopogonin A is the p-ERK/ERK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Ophiopogonin A promotes the phosphorylation of ERK in this pathway .

Result of Action

The molecular and cellular effects of Ophiopogonin A’s action include the inhibition of tissue damage and apoptosis induced by hemorrhagic shock . It also downregulates the levels of various inflammatory markers, such as blood urea nitrogen (BUN), creatinine (Cr), KIM-1, NGAL, iNOS, TNF-α, IL-1β, and IL-6 in kidney tissues .

Análisis Bioquímico

Biochemical Properties

Ophiopogonin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Ophiopogonin A has been shown to inhibit hemorrhagic shock-induced tissue damage and apoptosis in a dose-dependent manner by promoting the phosphorylation of extracellular signal-regulated kinase (ERK) in kidney tissues and hypoxia-treated HK-2 cells . This interaction highlights the compound’s potential in modulating cellular responses to stress and injury.

Cellular Effects

Ophiopogonin A exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Ophiopogonin A has been reported to inhibit apoptosis and promote cell survival in hemorrhagic shock-induced renal injury by enhancing ERK phosphorylation . This modulation of cell signaling pathways underscores the compound’s potential in protecting cells from stress-induced damage and promoting tissue repair.

Molecular Mechanism

The molecular mechanism of Ophiopogonin A involves its interaction with specific biomolecules, leading to changes in their activity and function. Ophiopogonin A binds to and activates ERK, a key signaling molecule involved in cell survival and proliferation . This activation results in the inhibition of apoptosis and promotion of cell survival in stressed cells. Additionally, Ophiopogonin A may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its protective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ophiopogonin A have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Ophiopogonin A maintains its bioactivity over extended periods, providing sustained protection against stress-induced cellular damage

Dosage Effects in Animal Models

The effects of Ophiopogonin A vary with different dosages in animal models. Studies have demonstrated that Ophiopogonin A exhibits dose-dependent protective effects against hemorrhagic shock-induced tissue damage and apoptosis . At higher doses, the compound significantly enhances ERK phosphorylation and promotes cell survival. Excessive doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use.

Metabolic Pathways

Ophiopogonin A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s influence on metabolic flux and metabolite levels has been studied in the context of its protective effects against cellular stress. For example, Ophiopogonin A modulates the activity of ERK, a key enzyme in the MAPK signaling pathway, which plays a critical role in cellular responses to stress and injury . This interaction underscores the compound’s potential in regulating metabolic pathways to promote cell survival and tissue repair.

Transport and Distribution

The transport and distribution of Ophiopogonin A within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that Ophiopogonin A is transported into cells via organic anion transporting polypeptides (OATPs), which facilitate its uptake and distribution within tissues . This transport mechanism ensures the compound’s effective localization and accumulation in target tissues, enhancing its therapeutic potential.

Subcellular Localization

Ophiopogonin A’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with key signaling molecules such as ERK . This localization is essential for its ability to modulate cell signaling pathways and promote cell survival. Additionally, Ophiopogonin A may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.

Propiedades

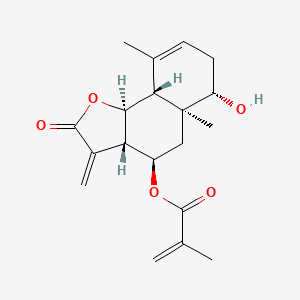

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIVGTKSVYIZEB-GDUJLLAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673002 | |

| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11054-24-3 | |

| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of Ophiopogonin A?

A1: Research suggests that Ophiopogonin A exerts its effects through multiple molecular pathways. It has been shown to:

- Induce Nrf2 expression: Ophiopogonin A dose-dependently increases the expression of NF E2-related factor 2 (Nrf2), a transcription factor involved in antioxidant and cytoprotective responses. This induction of Nrf2 contributes to its protective effects against hemorrhagic shock-induced renal injury [].

- Regulate RELA (v-rel reticuloendotheliosis viral oncogene homolog A (avian)): Studies demonstrate that Ophiopogonin A can regulate RELA, a key component of the NF-κB signaling pathway, which plays a crucial role in inflammation []. This regulation of RELA contributes to its anti-inflammatory effects in models of Klebsiella pneumoniae infection [].

Q2: How does Ophiopogonin A's interaction with Nrf2 lead to its beneficial effects?

A2: Nrf2 activation by Ophiopogonin A triggers downstream effects such as:

Q3: What signaling pathways are involved in Ophiopogonin A's mechanism of action?

A3: In addition to Nrf2 and RELA, Ophiopogonin A has been linked to the following signaling pathways:

- p-ERK/ERK signaling pathway: Ophiopogonin A promotes the phosphorylation of ERK in models of hemorrhagic shock and hypoxia, suggesting the involvement of this pathway in its protective effects [].

- NF-κB/MAPK signaling pathway: Studies in Klebsiella pneumoniae models indicate that Ophiopogonin A's anti-inflammatory effects are mediated by the inhibition of the NF-κB/MAPK signaling pathway [].

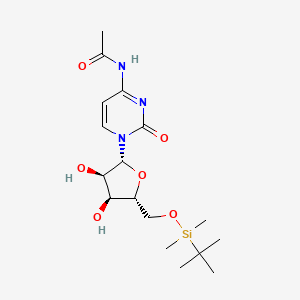

Q4: What is the molecular formula and weight of Ophiopogonin A?

A4: Ophiopogonin A has the molecular formula C45H72O10 and a molecular weight of 773.04 g/mol [].

Q5: Are there any spectroscopic data available for Ophiopogonin A?

A5: While the provided research excerpts do not delve into detailed spectroscopic data, structural elucidation studies have employed techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize Ophiopogonin A and its derivatives [, , ].

Q6: Has the stability of Ophiopogonin A been investigated under various conditions?

A6: The provided research does not explicitly address the stability of Ophiopogonin A under different conditions. Further research is needed to evaluate its stability profile and guide appropriate formulation strategies.

Q7: What in vitro and in vivo models have been used to study the efficacy of Ophiopogonin A?

A7: Ophiopogonin A's efficacy has been explored in various models, including:

- Hemorrhagic shock: Studies using rat models of hemorrhagic shock have demonstrated the protective effects of Ophiopogonin A on renal injury [].

- Acute lung inflammation: Mouse models of Klebsiella pneumoniae infection have been employed to investigate the anti-inflammatory properties of Ophiopogonin A in the lungs [, ].

- Hypoxia: In vitro studies using hypoxia-induced HK-2 cells (a human kidney cell line) have corroborated the protective effects observed in animal models [].

Q8: What are the key findings from in vivo studies on Ophiopogonin A?

A8: In vivo studies have shown that Ophiopogonin A:

- Reduces tissue damage and apoptosis: It dose-dependently inhibits hemorrhagic shock-induced tissue damage and apoptosis in the kidneys [].

- Attenuates lung inflammation: It reduces inflammatory cell infiltration, pathological damage, and cytokine levels in the lungs of mice with Klebsiella pneumoniae infection [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.